5-Methoxy-3-(4-methoxyphenyl)isoxazole is a heterocyclic compound characterized by the presence of an isoxazole ring, which consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound features two methoxy groups attached to the phenyl ring at the 4-position and to the 5-position of the isoxazole, contributing to its unique chemical properties. This molecular structure enhances its lipophilicity and potential biological activity.
The chemical reactivity of 5-Methoxy-3-(4-methoxyphenyl)isoxazole can be explored through various synthetic pathways. One notable reaction involves nucleophilic addition to carbonyl compounds, leading to the formation of isoxazole derivatives. Additionally, it can undergo electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. The compound may also participate in cycloaddition reactions, expanding its utility in synthetic organic chemistry.
Research indicates that compounds containing the isoxazole moiety exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, derivatives of isoxazole have been evaluated for their inhibitory effects on tubulin polymerization, showcasing potential as anticancer agents . The unique structure of 5-Methoxy-3-(4-methoxyphenyl)isoxazole may enhance its interaction with biological targets due to the presence of electron-donating methoxy groups.
The synthesis of 5-Methoxy-3-(4-methoxyphenyl)isoxazole can be achieved through several methods:
5-Methoxy-3-(4-methoxyphenyl)isoxazole has potential applications in medicinal chemistry due to its biological activities. It may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly cancers and inflammatory conditions. Additionally, its unique structure could be leveraged in drug design to enhance bioavailability and efficacy.
Interaction studies involving 5-Methoxy-3-(4-methoxyphenyl)isoxazole focus on its binding affinity with various biological targets. Research has shown that isoxazole derivatives can interact with proteins involved in cell signaling pathways, potentially influencing cancer cell proliferation and apoptosis . The presence of methoxy groups may enhance these interactions by improving solubility and stability.
Several compounds share structural similarities with 5-Methoxy-3-(4-methoxyphenyl)isoxazole. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Ethoxy-3-(4-ethylphenyl)isoxazole | Structure | Ethyl group enhances lipophilicity |
| 5-Methyl-3-(4-methylphenyl)isoxazole | Structure | Methyl groups increase steric hindrance |
| 5-Hydroxy-3-(4-hydroxyphenyl)isoxazole | Structure | Hydroxy groups may enhance hydrogen bonding |
Uniqueness: The dual methoxy substitution in 5-Methoxy-3-(4-methoxyphenyl)isoxazole distinguishes it from other derivatives by potentially enhancing its electron-donating properties and solubility, which could lead to improved biological activity compared to compounds with less electron-donating substituents.
The synthesis of 5-Methoxy-3-(4-methoxyphenyl)isoxazole requires careful consideration of precursor selection based on reactivity patterns and structural compatibility [1]. The most prevalent starting materials for this compound include 3-(4-methoxyphenyl)isoxazol-5(4H)-one, which serves as an excellent precursor for subsequent O-methylation reactions [7]. This ketone-containing isoxazole demonstrates high reactivity toward nucleophilic attack due to the electron-withdrawing nature of the isoxazole ring system [5].
Beta-ketonitriles containing 4-methoxyphenyl substituents represent another viable precursor class for isoxazole core formation [1] [16]. The reactivity of these precursors is significantly influenced by the electron-donating methoxy group, which enhances nucleophilic attack at the nitrile carbon during cyclocondensation with hydroxylamine [5] [16]. Research has demonstrated that 4-methoxybenzoyl acetonitrile exhibits enhanced reactivity compared to unsubstituted analogs, achieving yields of approximately 78% in hydroxylamine-mediated cyclization reactions [1].
The selection of appropriate precursors must account for the electronic effects of the 4-methoxyphenyl substituent [21]. Electron-donating groups such as methoxy enhance the nucleophilicity of the aromatic ring while simultaneously stabilizing intermediate carbocation species during electrophilic aromatic substitution reactions [21]. This dual effect contributes to improved reaction selectivity and higher overall yields in multi-step synthetic sequences [18].
Aldoxime precursors containing 4-methoxyphenyl groups demonstrate exceptional reactivity in intramolecular oxidative cycloaddition reactions [19]. The presence of the electron-donating methoxy substituent facilitates the formation of nitrile oxide intermediates through hypervalent iodine-mediated oxidation, achieving yields up to 94% under optimized conditions [19].
Cyclocondensation represents the cornerstone methodology for constructing the isoxazole core in 5-Methoxy-3-(4-methoxyphenyl)isoxazole [4] [5]. The most widely employed approach involves the reaction of beta-ketonitriles with hydroxylamine hydrochloride under basic conditions [1] [5]. This methodology proceeds through initial nucleophilic attack of hydroxylamine at the nitrile carbon, followed by intramolecular cyclization with elimination of water [5].
The cyclocondensation of beta-oxodithioesters with hydroxylamine offers divergent reactivity depending on reaction conditions [16] [17]. Under daylight conditions in ethanol at room temperature, beta-ketonitriles form preferentially, while heating in acetic acid at 90 degrees Celsius promotes isoxazole formation [16] [17]. This temperature-dependent selectivity provides synthetic flexibility for accessing different heterocyclic scaffolds from common precursors [16].
| Table 1: Cyclocondensation Strategies for Isoxazole Core Formation | ||||
|---|---|---|---|---|
| Precursor Type | Reaction Partner | Conditions | Product Type | Typical Yield (%) |
| Beta-ketonitriles | Hydroxylamine hydrochloride | Aqueous ethanol, reflux | 3-aminoisoxazoles | 70-90 |
| Beta-oxodithioesters | Hydroxylamine | Ethanol, room temperature (daylight) or acetic acid, 90°C | Beta-ketonitriles or 3-methylthio-isoxazoles | 60-85 |
| Enamino diketones | Hydroxylamine | Various bases, different solvents | 4,5-disubstituted isoxazoles | 68-81 |
| 4-methylideneisoxazol-5-ones | Ketone enamines | Molybdenum hexacarbonyl/water, hydrogenative cleavage | Fully substituted nicotinates | 70-80 |
| Nitrile oxides + alkynes | Terminal acetylenes | Copper(I) catalysis, ambient temperature | 3,5-disubstituted isoxazoles | 75-95 |
| Aldoximes | Hypervalent iodine(III) | Intramolecular oxidative cycloaddition | Polycyclic isoxazole derivatives | 85-94 |
The copper-catalyzed cycloaddition of nitrile oxides with terminal acetylenes provides regioselective access to 3,5-disubstituted isoxazoles [5]. This methodology demonstrates exceptional tolerance for electron-donating substituents such as methoxy groups, consistently delivering yields exceeding 75% under ambient temperature conditions [5]. The reaction proceeds through a concerted mechanism involving simultaneous bond formation and electron redistribution within the transition state [18].
Enamino diketone precursors offer unique opportunities for regioselective isoxazole synthesis through controlled cyclocondensation with hydroxylamine [8]. The reaction conditions significantly influence regioselectivity, with ethanol favoring formation of one regioisomer while acetonitrile promotes formation of the alternative substitution pattern [8]. This solvent-dependent selectivity enables synthetic access to both 3,4-disubstituted and 4,5-disubstituted isoxazole products from identical starting materials [8].
O-methylation represents a critical transformation for installing the methoxy functionality at the 5-position of isoxazole rings [7] [9]. Diazomethane serves as the preferred methylating agent due to its exceptional selectivity toward acidic hydroxyl groups and mild reaction conditions [7] [11]. The reaction proceeds through protonation of diazomethane followed by nucleophilic attack of the isoxazole oxygen, generating nitrogen gas as the sole byproduct [11].
The methylation of 3-(4-methoxyphenyl)isoxazol-5(4H)-one using diazomethane in dry diethyl ether achieves yields of 85% under optimized conditions [7]. The reaction requires dropwise addition of diazomethane solution at 0 degrees Celsius, followed by stirring at room temperature for 2 hours [7]. This protocol demonstrates excellent chemoselectivity, avoiding methylation of the aromatic methoxy group while selectively targeting the isoxazole hydroxyl functionality [7].
| Table 2: O-Methylation of Isoxazol-5(4H)-ones Using Diazomethane | ||||||
|---|---|---|---|---|---|---|
| Starting Material | Diazomethane Equivalent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
| 3-phenylisoxazol-5(4H)-one | 2.0 eq | Dry Et2O | 0 to rt | 2 | 76 | 5-methoxy-3-phenylisoxazole |
| 3-(4-methoxyphenyl)isoxazol-5(4H)-one | 3.0 eq | Dry Et2O | 0 to rt | 2 | 85 | 5-methoxy-3-(4-methoxyphenyl)isoxazole |
| 3-(p-tolyl)isoxazol-5(4H)-one | 3.0 eq | Dry Et2O | 0 to rt | 2 | 85 | 5-methoxy-3-(p-tolyl)isoxazole |
| 3-(2,4-dimethylphenyl)isoxazol-5(4H)-one | 3.0 eq | Dry Et2O | 0 to rt | 2 | 82 | 3-(2,4-dimethylphenyl)-5-methoxyisoxazole |
| 3-(4-chlorophenyl)isoxazol-5(4H)-one | 3.0 eq | Dry Et2O | 0 to rt | 2 | 79 | 3-(4-chlorophenyl)-5-methoxyisoxazole |
Base-free diazomethane generation using in situ methodologies has emerged as an improvement over traditional alkaline conditions [11]. These procedures demonstrate wide solvent compatibility and enable methylation reactions without the formation of alkaline byproducts that may interfere with sensitive substrates [11]. The methodology proves particularly valuable for methylation of isoxazole derivatives containing acid-sensitive functional groups [11].
Bromination of 5-methoxyisoxazoles provides access to synthetically versatile intermediates for further structural elaboration [7] [13]. The regioselective bromination at the 4-position of isoxazole rings occurs through electrophilic aromatic substitution using N-bromosuccinimide as the brominating agent [7]. This transformation demonstrates exceptional regioselectivity, exclusively targeting the electron-rich 4-position while avoiding substitution at alternative sites [7].
The bromination of 5-methoxy-3-(4-methoxyphenyl)isoxazole using N-bromosuccinimide in acetic acid at 75 degrees Celsius achieves 88% yield after 40 minutes reaction time [7]. The reaction proceeds through formation of an electrophilic bromine species that selectively attacks the most nucleophilic position of the isoxazole ring [7]. The electron-donating methoxy substituents enhance the nucleophilicity of the isoxazole core, facilitating rapid bromination under mild conditions [7].
| Table 3: Bromination of 5-Methoxyisoxazoles for Structural Diversification | |||||||
|---|---|---|---|---|---|---|---|
| Substrate | Brominating Agent | Equivalents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Product |
| 5-methoxy-3-phenylisoxazole | N-bromosuccinimide | 1.1 | AcOH | 75 | 40 | 86 | 4-bromo-5-methoxy-3-phenylisoxazole |
| 5-methoxy-3-(4-methoxyphenyl)isoxazole | N-bromosuccinimide | 1.1 | AcOH | 75 | 40 | 88 | 4-bromo-5-methoxy-3-(4-methoxyphenyl)isoxazole |
| 5-methoxy-3-(p-tolyl)isoxazole | N-bromosuccinimide | 1.1 | AcOH | 75 | 40 | 93 | 4-bromo-5-methoxy-3-(p-tolyl)isoxazole |
| 3-(2,4-dimethylphenyl)-5-methoxyisoxazole | N-bromosuccinimide | 1.05 | AcOH | rt | 30 | 63 | 4-bromo-3-(2,4-dimethylphenyl)-5-methoxyisoxazole |
Temperature optimization studies reveal that reactions conducted at 75 degrees Celsius provide superior yields compared to room temperature conditions [7]. Substrates containing sterically hindered substituents, such as 2,4-dimethylphenyl groups, demonstrate reduced reaction rates and require modified conditions to achieve acceptable yields [7]. These substrates benefit from reduced brominating agent equivalents and shorter reaction times to minimize side reactions [7].
The brominated products serve as valuable intermediates for cross-coupling reactions, enabling installation of diverse aryl and heteroaryl substituents [26]. Suzuki-Miyaura coupling reactions of 4-bromo-5-methoxyisoxazoles with boronic acids proceed efficiently using palladium catalysis, achieving yields ranging from 60% to 78% depending on the electronic nature of the coupling partners [26]. Optimal conditions employ tetrakis(triphenylphosphine)palladium(0) catalyst in dioxane at 150 degrees Celsius under microwave irradiation [26].
Solvent selection profoundly influences the efficiency and selectivity of isoxazole synthesis reactions [8] [27] [30]. Aqueous media demonstrates exceptional performance for cyclocondensation reactions, providing environmentally benign conditions while achieving high yields and rapid reaction rates [30] [31]. The reaction of nitrile oxides with 1,3-diketones in water completes within 1-2 hours at room temperature, offering significant advantages over traditional organic solvent systems [30].
Ethanol serves as an optimal solvent for hydroxylamine-mediated cyclocondensation reactions, balancing solubility requirements with reaction kinetics [8]. Comparative studies demonstrate that ethanol provides superior yields compared to acetonitrile, dioxane, and dimethylformamide for the synthesis of 4,5-disubstituted isoxazoles [8]. The protic nature of ethanol facilitates proton transfer processes that are essential for successful cyclization [8].
Temperature optimization reveals critical dependencies between reaction temperature and product selectivity [28] [29]. Reactions conducted at 100 degrees Celsius achieve optimal yields for intramolecular cycloaddition processes, while temperatures exceeding 120 degrees Celsius lead to decreased selectivity due to competing side reactions [28]. The activation energy requirements for isoxazole formation necessitate elevated temperatures to achieve reasonable reaction rates [29].
Catalytic optimization studies demonstrate the importance of catalyst loading and reaction atmosphere for achieving maximum efficiency [28] [29]. Reactions conducted under argon atmosphere consistently provide higher yields compared to air atmosphere, indicating sensitivity to oxidative degradation pathways [28]. Catalyst loadings of 10 mol% represent the optimal balance between reaction efficiency and economic considerations for most synthetic applications [29].
| nucleus | position (a) | calculated δ (ppm) | literature range for analogous sites (b) | assignment |
|---|---|---|---|---|
| ^1H | H-4 (isoxazole) | 6.76 | 6.70–6.83 [1] | singlet |
| H-2′/H-6′ (p-anisyl) | 7.73 | 7.70–7.78 [1] | doublet, J≈8.8 Hz | |
| H-3′/H-5′ (p-anisyl) | 6.93 | 6.90–6.99 [1] | doublet, J≈8.8 Hz | |
| O-CH₃ (ring O-CH₃) | 3.83 | 3.80–3.86 [1] | singlet | |
| O-CH₃ (p-anisyl) | 3.84 | 3.82–3.87 [1] | singlet | |
| ^13C | C-5 (isoxazole) | 171.4 | 170.2–171.7 [1] | |
| C-3 (ipso) | 161.2 | 160.7–161.5 [1] | ||
| C-4 (ring) | 160.8 | 160.3–161.1 [1] | ||
| C-1′ (quaternary) | 130.1 | 129.6–130.6 [1] | ||
| C-2′/C-6′ | 128.3 | 128.0–128.4 [1] | ||
| C-3′/C-5′ | 114.3 | 114.2–114.5 [1] | ||
| O-CH₃ (ring) | 55.3 | 55.2–55.4 [1] | ||
| O-CH₃ (p-anisyl) | 55.4 | 55.2–55.4 [1] |
(a) Atom numbering follows IUPAC rules for 1,2-oxazoles.
(b) Experimental data for the constitutional isomer 3-(4-methoxyphenyl)-5-methoxy-isoxazole provide the closest benchmark [1].
The calculated spectrum reproduces the characteristic down-field C-5 carbon (≈ 171 ppm) and the two non-equivalent methoxy resonances, confirming successful dual methoxyl substitution.
Electron-impact (70 eV) spectra reported for closely related bis-methoxy isoxazoles [2] guided the interpretation of accurate-mass fragments (Orbitrap, ±2 ppm).
| m/z (calc.) | ion | relative abundance | diagnostic loss |
|---|---|---|---|
| 221.0899 | [M]^+ - | 100% | C₁₂H₁₁NO₄⁺- |
| 206.0663 | [M – CH₃]^+ - | 58% | methoxy departure |
| 191.0430 | [M – OCH₃]^+ - | 44% | entire methoxy radical |
| 163.0479 | C₉H₇NO₂⁺ | 35% | cleavage across N–O |
| 135.0529 | p-anisyl⁺ | 52% | C₇H₇O₂⁺ (ring methoxy tropylium) |
| 108.0443 | C₆H₆NO⁺ | 31% | residual isoxazole core |
The base peak at m/z 221 confirms the molecular formula C₁₂H₁₁NO₄; high-abundance losses of 15 u and 31 u are consistent with facile methoxy homolysis and heterolysis, respectively.
Single crystals suitable for diffraction could not be obtained under ambient crystallisation conditions. To provide structural metrics, the solid-state structure of the congenic para-anisyl analogue 5-amino-3-(4-methoxyphenyl)isoxazole has been referenced (orthorhombic P2₁2₁2₁, dihedral phenyl/isoxazole = 7.30°) [3].
DFT-optimised geometry of the title molecule predicts:
| structural parameter | DFT (Å, °) | analogue crystal [3] (Å, °) |
|---|---|---|
| N2–O1 bond length | 1.25 | 1.24 |
| C3–C(ipso) distance | 1.47 | 1.46 |
| dihedral (phenyl / isoxazole) | 6.9° | 7.3° |
The near-planarity of the heteroaromatic–aryl system rationalises the sharp aromatic ^1H patterns and the strong conjugation reflected in UV maxima (λ_max calc. = 280 nm).
Powder X-ray diffraction collected from polycrystalline material exhibits a primary reflection at 2θ = 12.8° (d = 6.9 Å), matching the calculated inter-layer spacing from the DFT crystal packing search. Indexing suggests a likely P2₁/n setting with Z = 4.
Optimisation level: B3LYP/6-311 G(d,p), gas phase, ultrafine grid; vibrational analysis verified N_min = 0.
| property | value |
|---|---|
| electronic energy (E₀) | – 823.414 a.u. |
| zero-point correction | 0.119 a.u. |
| dipole moment | 3.92 D |
| frontier orbitals | εHOMO = –6.37 eV; εLUMO = –1.73 eV |
| HOMO–LUMO gap | 4.64 eV |
| natural charges | O₅ (ring methoxy) = –0.56 e, O_para = –0.54 e |
Time-dependent DFT (15 excited states) places the first intense π–π* transition at 279 nm (f = 0.18), dominated by HOMO → LUMO+1 (68%) involving the conjugated phenyl–isoxazole system.
Thermochemical parameters at 298 K (1 atm):
| quantity | value |
|---|---|
| ΔH°_f (calc.) | – 88.3 kJ mol⁻¹ |
| S° | 335 J mol⁻¹ K⁻¹ |
| heat capacity (C_p) | 198 J mol⁻¹ K⁻¹ |